molecular formula C15H20N4O4 B2674577 ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate CAS No. 338406-30-7

ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate

Cat. No.: B2674577
CAS No.: 338406-30-7
M. Wt: 320.349
InChI Key: WWUSUKALUZYMHH-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate is a synthetic organic compound that features a piperazine ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate undergoes several types of chemical reactions:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate involves its interaction with specific molecular targets:

Properties

IUPAC Name

ethyl (E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-2-23-15(20)11-14(16)18-9-7-17(8-10-18)12-3-5-13(6-4-12)19(21)22/h3-6,11H,2,7-10,16H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUSUKALUZYMHH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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